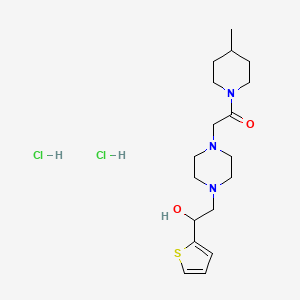

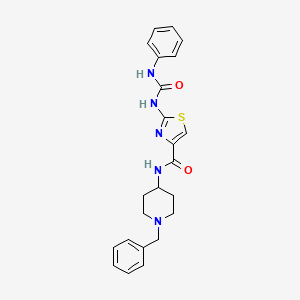

![molecular formula C27H25N5O3 B2875048 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 1105240-93-4](/img/structure/B2875048.png)

2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,5-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds have been studied for their potential as c-Met kinase inhibitors , which could have implications in cancer treatment.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized by reacting derivatives of 2-aminobenzohydrazide with several hydrochlorides of aromatic amidines .Molecular Structure Analysis

The compound is likely to have a complex structure due to the presence of multiple rings including a triazolo and a quinoxaline ring .Aplicaciones Científicas De Investigación

Diversified Synthesis Applications

Synthetic Methodologies and Scaffold Development : The diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives showcases the potential of such compounds in developing complex fused tricyclic scaffolds. This method employs a Ugi four-component reaction, followed by a copper-catalyzed tandem reaction, highlighting the compound's utility in creating structurally varied scaffolds for further pharmacological exploration (Y. An et al., 2017).

Antimicrobial and Antifungal Activities

Antimicrobial Properties : A study on substituted quinoxalines, including triazolo and ditriazoloquinoxaline derivatives, revealed potent antibacterial activity against various bacterial strains. This suggests that compounds with a triazoloquinoxaline core could serve as effective agents in combating bacterial infections, thus providing a foundation for the development of new antibiotics (M. Badran et al., 2003).

Antioxidant Activities

Anti-Lipid Peroxidation : The synthesis of new compounds, such as 2,9-dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one, and their preliminary biological tests show significant anti-lipid peroxidation activity. This indicates that similar compounds could be explored for their antioxidant properties, potentially leading to the development of treatments for diseases associated with oxidative stress (Evangelia-Eirini N. Vlachou et al., 2023).

Scaffold for Drug Design

Drug Design and Development : The complex structures of triazoloquinoxaline derivatives provide a versatile scaffold for the design of selective human A3 adenosine receptor antagonists. These compounds, through structural modification, exhibit potent and selective antagonistic activities, demonstrating the chemical's utility in drug design and the development of new therapeutic agents (D. Catarzi et al., 2005).

Mecanismo De Acción

Target of Action

Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported to intercalate with dna . This suggests that the compound might interact with DNA as its primary target.

Mode of Action

The compound likely interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .

Biochemical Pathways

Given its potential dna intercalation activity, it can be inferred that the compound may affect pathways involving dna replication and transcription . The disruption of these processes can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The compound’s intercalation with DNA can disrupt normal cellular processes, leading to cell cycle arrest and apoptosis . This can result in the inhibition of cell proliferation, particularly in cancer cells . Therefore, the compound may have potential anti-cancer effects.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O3/c1-16-12-17(2)14-20(13-16)28-24(33)15-31-27(34)32-22-10-6-5-9-21(22)29-26(25(32)30-31)35-23-11-7-8-18(3)19(23)4/h5-14H,15H2,1-4H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOYBRDJPSSDDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC(=C5)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2874969.png)

![2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2874973.png)

![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide](/img/structure/B2874978.png)

![N-[cyano(cyclopropyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B2874980.png)

![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)